N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide
Description
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide is a synthetic compound with intriguing properties. Its complex structure incorporates features such as difluoromethoxy and methoxy groups, along with a dihydropyrazolo[5,1-b][1,3]oxazole framework, making it a candidate of interest in multiple scientific domains.
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O4/c1-20(15(22)11-8-14-21(19-11)5-6-24-14)9-10-3-4-12(25-16(17)18)13(7-10)23-2/h3-4,7-8,16H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOMYQNMOUCDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC(F)F)OC)C(=O)C2=NN3CCOC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide, the following steps are typically involved:
Formation of the Phenyl Intermediate: : The first step usually involves the synthesis of the 4-(difluoromethoxy)-3-methoxyphenyl derivative. This can be achieved through the selective substitution of a halogenated benzene derivative with difluoromethoxy and methoxy groups.
Introduction of the Pyrazolo[5,1-b][1,3]oxazole Ring: : The next step incorporates the formation of the pyrazolo[5,1-b][1,3]oxazole ring. This involves the condensation of appropriate hydrazine derivatives with esters or nitriles under acidic or basic conditions to form the dihydropyrazolo ring.
Carboxamide Formation:
Industrial Production Methods
For industrial-scale production, optimization of the reaction conditions is essential:
Use of Catalysts: : Catalysts like palladium or nickel complexes can enhance the efficiency and yield of the synthesis.
Controlled Reaction Conditions: : Maintaining optimal temperature, pressure, and pH levels during the reaction stages can minimize side reactions and improve purity.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide undergoes several types of chemical reactions:
Oxidation: : The methoxy groups can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Reduction: : The oxazole ring can be reduced to form its dihydro or tetrahydro derivatives.
Substitution: : The methoxy and difluoromethoxy groups can be substituted with other nucleophiles, altering the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: : Use of agents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride or hydrogen gas in the presence of metal catalysts for reduction reactions.
Nucleophiles: : Various nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Aldehydes and ketones from oxidation.
Dihydro and tetrahydro derivatives from reduction.
Substituted derivatives with varying functional groups from substitution.
Scientific Research Applications
Chemistry
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide is used in synthetic organic chemistry as a building block for more complex molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, this compound is explored for its potential as a biochemical probe to investigate cellular pathways, enzyme interactions, and receptor binding.
Medicine
In medicinal chemistry, the compound shows promise as a lead molecule for developing new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrial applications include its use as an intermediate in the synthesis of agrochemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism by which N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: : The compound interacts with specific enzymes and receptors, modulating their activity and leading to downstream effects.
Pathways: : It can influence signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(trifluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide: : Differing by the trifluoromethoxy group, this compound offers insights into how fluorination affects chemical behavior.
N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide: : The ethoxy substitution provides a basis for understanding the impact of alkyl group modifications.
Uniqueness
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Exploring this compound further opens doors to advancements in chemistry, biology, medicine, and industry. If there are more specific details you need or further questions, let’s dive into them!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
